molecular formula C11H11NO2 B1671888 3-Indolepropionic acid CAS No. 830-96-6

3-Indolepropionic acid

Cat. No.: B1671888
CAS No.: 830-96-6
M. Wt: 189.21 g/mol
InChI Key: GOLXRNDWAUTYKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Indolepropionic acid (IPA) is a potent neuroprotective antioxidant that is produced by the human gut microbiota . Its primary targets include the amino acid biosynthesis pathways and the pregnane X receptor (PXR) in intestinal cells . The activation of these targets facilitates mucosal homeostasis and barrier function .

Mode of Action

IPA interacts with its targets in a unique way. It is a small, chemically tractable molecule that targets amino acid biosynthesis . It binds to the PXR in intestinal cells, thereby facilitating mucosal homeostasis and barrier function . Furthermore, IPA is an even more potent scavenger of hydroxyl radicals than melatonin . Unlike other antioxidants, it scavenges radicals without subsequently generating reactive and pro-oxidant intermediate compounds .

Biochemical Pathways

IPA is involved in several biochemical pathways. It is produced by the human gut microbiota, specifically by the species Clostridium sporogenes, which uses tryptophan to synthesize IPA . IPA can be converted into indoleacrylic acid and further conjugated with glycine to produce indoleacryloyl glycine in the liver . It also directly activates hepatic stellate cells through ROS-induced JNK and p38 signaling pathways .

Pharmacokinetics

The pharmacokinetics of IPA are influenced by its production in the gut and its subsequent absorption into the bloodstream. As a gut-derived metabolite, IPA has been detected in vivo when Clostridium sporogenes is present in the gastrointestinal tract . It is synthesized in vivo at levels which are subsequently detectable in the blood plasma of the host .

Result of Action

The action of IPA results in several molecular and cellular effects. It upregulates the expression of fibrogenic marker genes and promotes features associated with hepatic stellate cell activation, including proliferation and contractility . It also increases reactive oxygen species (ROS) in mitochondria and the expression of inflammation-related genes . Moreover, IPA has been shown to improve blood glucose levels, increase insulin sensitivity, inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response .

Action Environment

The action of IPA is influenced by various environmental factors. The presence of Clostridium sporogenes in the gastrointestinal tract is necessary for the in vivo synthesis of IPA . Additionally, the concentration of IPA in the human blood plasma has been found to be correlated with a lower risk of type 2 diabetes and higher consumption of fiber-rich foods , indicating that dietary habits can influence the action and efficacy of IPA.

Safety and Hazards

When handling IPA, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas in case of a spill or leak .

Biochemical Analysis

Biochemical Properties

IPA is a potent antioxidant devoid of pro-oxidant activity . It has been demonstrated to be an inhibitor of beta-amyloid fibril formation and to be a potent neuroprotectant against a variety of oxidotoxins . IPA is an even more potent scavenger of hydroxyl radicals than melatonin . Similar to melatonin but unlike other antioxidants, it scavenges radicals without subsequently generating reactive and pro-oxidant intermediate compounds .

Cellular Effects

IPA has a positive impact on a cellular level, by preventing oxidative stress injury, lipoperoxidation, and inhibiting the synthesis of proinflammatory cytokines . It has been shown to exhibit cardioprotective effects in animal models . Furthermore, IPA increases cardiac contractility and metabolic activity of cardiomyocytes .

Molecular Mechanism

IPA blocks tryptophan biosynthesis by binding to the allosteric tryptophan binding site of TrpE, shutting down the enzyme’s activity . It also activates ERK1, a protein encoded by the Mapk3 gene in the 16p11.2 region .

Temporal Effects in Laboratory Settings

In laboratory settings, IPA has been shown to increase blood pressure via cardiac and vascular mechanisms in rats . Furthermore, IPA increases cardiac contractility and metabolic activity of cardiomyocytes .

Dosage Effects in Animal Models

In animal models, the administration of IPA alleviated the occurrence and severity of Alzheimer’s disease . The therapeutic effect of IPA depends on dose and time of therapy initiation .

Metabolic Pathways

IPA is a gut-derived tryptophan metabolite . It is produced by the species Clostridium sporogenes present in the gastrointestinal tract . C. sporogenes uses tryptophan to synthesize IPA .

Transport and Distribution

After its intestinal absorption and distribution to the brain, IPA confers a neuroprotective effect against cerebral ischemia and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolepropionic acid can be synthesized through several methods. One common synthetic route involves the reaction of indole with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield indolepropionic acid . Another method involves the reaction of indole with propionic acid in the presence of a catalyst .

Industrial Production Methods: Industrial production of indolepropionic acid typically involves microbial fermentation. Clostridium sporogenes, a gut bacterium, is known to produce indolepropionic acid from tryptophan . This biotechnological approach is advantageous due to its sustainability and the ability to produce the compound in large quantities.

Comparison with Similar Compounds

Indolepropionic acid is unique among indole derivatives due to its potent antioxidant and neuroprotective properties. Similar compounds include:

Indolepropionic acid stands out due to its dual role in both gut health and neuroprotection, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

3-(1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)
Source PubChem
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InChI Key

GOLXRNDWAUTYKT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)O
Source PubChem
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Molecular Formula

C11H11NO2
Record name 3-indolepropionic acid
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DSSTOX Substance ID

DTXSID7061192
Record name 1H-Indole-3-propanoic acid
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Molecular Weight

189.21 g/mol
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Physical Description

Solid
Record name Indole-3-propionic acid
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CAS No.

830-96-6
Record name 1H-Indole-3-propanoic acid
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Melting Point

134 - 135 °C
Record name Indole-3-propionic acid
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Synthesis routes and methods

Procedure details

Reaction of indole XXI with acrylic acid in the presence of acetic acid affords the indole-3-propionic acid. Esterification, alkylation of the indole nitrogen, if desired, and trifluoroacetic acid hydrolysis gives rise to indoles of Formula VII in which R is (CH2)mCO2R9, m is 2 and R2 is H or C1 -C3 alkyl. ##STR29##
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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